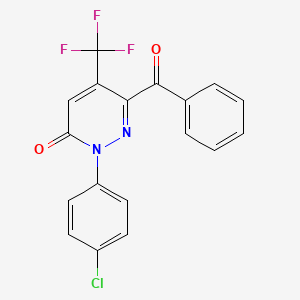
6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C18H10ClF3N2O2 and its molecular weight is 378.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Research has demonstrated the potential of pyridazinone derivatives, including compounds structurally related to 6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)-3(2H)-pyridazinone, in the synthesis of bioactive molecules. For instance, the synthesis of pyridazinone derivatives has been explored for their insect growth-regulating activity, showing promising results against locust nymphs, indicating their potential as insect growth regulators (Ling Yun, 2008). Moreover, novel pyridine and fused pyridine derivatives have been prepared, exhibiting moderate to good antimicrobial and antioxidant activity, highlighting the chemical versatility and potential pharmacological applications of pyridazinone compounds (E. M. Flefel et al., 2018).
Drug Discovery and Material Science
The scaffold of pyridazinone has been utilized in the drug discovery process, where sequential nucleophilic aromatic substitution processes enabled the synthesis of various disubstituted and ring-fused pyridazinone systems. These methodologies may have applications in drug discovery, demonstrating the structural adaptability of pyridazinone derivatives for developing novel therapeutic agents (G. Pattison et al., 2009).
Anticancer Research
A series of pyridazinone derivatives have been synthesized and evaluated for their anticancer activity, with some derivatives showing remarkable activity against various cancer cell lines. This underscores the potential of pyridazinone derivatives in anticancer drug development, providing a basis for future research in this direction (I. G. Rathish et al., 2012).
Synthesis and Chemical Properties
The chemical synthesis of pyridazinone derivatives has been extensively explored, with studies detailing the synthesis of novel compounds and their subsequent evaluation for various biological activities. These studies highlight the broad applicability of pyridazinone derivatives in chemical synthesis, leading to new materials with potential biological and industrial applications (S. Cao et al., 2006).
Properties
IUPAC Name |
6-benzoyl-2-(4-chlorophenyl)-5-(trifluoromethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2O2/c19-12-6-8-13(9-7-12)24-15(25)10-14(18(20,21)22)16(23-24)17(26)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHUKZSWMUIJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN(C(=O)C=C2C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)
![6-((5-Methylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2678925.png)
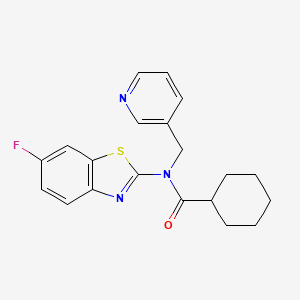
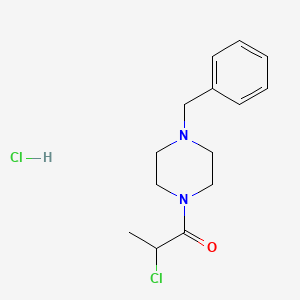
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2678930.png)
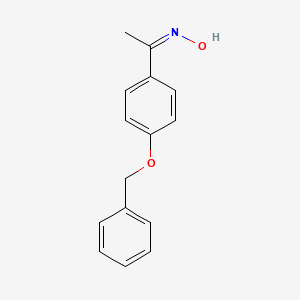
![5-ethyl-2-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2678932.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2678936.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide](/img/structure/B2678937.png)
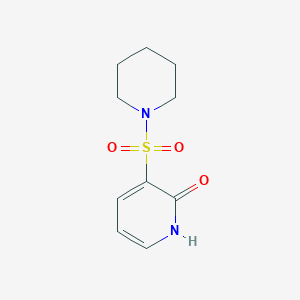
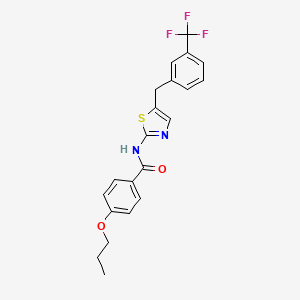
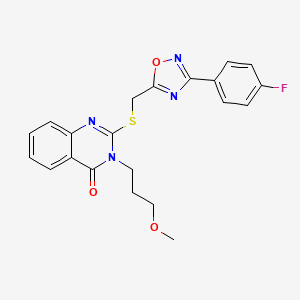
![3-[2-(3-Chloropropoxy)ethoxy]propan-1-OL](/img/structure/B2678943.png)
